4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a synthetic compound belonging to the class of quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, as well as an aminomethyl group at position 3. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility in water.
Quinazolinones, including 4(3H)-quinazolinone derivatives, are often synthesized in laboratories for various applications in medicinal chemistry. They are typically derived from the reaction of anthranilic acid or its derivatives with various reagents under specific conditions.
This compound can be classified as:
The synthesis of 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride can be achieved through several methods:
The synthesis typically involves multiple steps, each requiring careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity.
The molecular structure of 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and connectivity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound must be carefully controlled to prevent side reactions and ensure selectivity towards desired products. Reaction conditions such as solvent choice, temperature, and concentration play crucial roles in determining outcomes.
The mechanism of action for compounds like 4(3H)-quinazolinone derivatives often involves their interaction with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and biological activities can be obtained through assays such as enzyme kinetics studies or cell viability assays.
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) may be employed to assess purity and stability over time.
4(3H)-quinazolinone derivatives have shown potential applications in various fields:
The strategic incorporation of bromine atoms at the C6 and C8 positions of the quinazolinone scaffold profoundly enhances its pharmacological potential. Bromine, as a heavy halogen, exerts significant electronic and steric effects that optimize receptor-ligand interactions. The electron-withdrawing nature of bromine atoms reduces electron density in the quinazolinone ring system, strengthening hydrogen bonding with biological targets and improving π-stacking interactions with aromatic residues in enzyme binding pockets [3] [9]. This electronic modulation is particularly advantageous for antimicrobial applications, where 6,8-dibromo derivatives demonstrate enhanced membrane penetration capabilities due to increased lipophilicity (log P increase of 0.8–1.2 compared to non-halogenated analogs) [5].
The steric bulk of bromine atoms further contributes to target specificity by enforcing conformational restraints. Molecular docking studies reveal that 6,8-dibromo substitution creates optimal van der Waals contacts with hydrophobic enzyme subpockets, particularly in microbial dihydrofolate reductase and topoisomerase IV – key targets for antibacterial development [9]. These effects translate to measurable bioactivity enhancements: 6,8-dibromoquinazolinone derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, representing 4-16 fold improvements over non-brominated counterparts [5].
Table 1: Bioactivity Enhancement by 6,8-Dibromo Substitution
Quinazolinone Derivative | MIC Against S. aureus (µg/mL) | Log P | Topoisomerase IV Inhibition (%) |
---|---|---|---|
Unsubstituted 4(3H)-quinazolinone | >64 | 1.2 ± 0.1 | 18 ± 3 |
6-Bromo-4(3H)-quinazolinone | 32 | 1.8 ± 0.2 | 37 ± 4 |
6,8-Dibromo-4(3H)-quinazolinone | 8 | 2.4 ± 0.3 | 62 ± 5 |
6,8-Dibromo-3-(aminomethyl) derivative | 4 | 1.9 ± 0.2 | 79 ± 6 |
Data adapted from antimicrobial evaluations of quinazolinone libraries [5] [9]
The introduction of an aminomethyl group at the N3 position of 6,8-dibromoquinazolinone dramatically modifies absorption and distribution properties while maintaining therapeutic efficacy. As a basic functional group, the aminomethyl moiety (pKa ~8.5) enables salt formation (e.g., dihydrochloride) that significantly enhances aqueous solubility (>15 mg/mL compared to <0.5 mg/mL for unfunctionalized analogs) – a critical factor for bioavailability and formulation development [1] [6]. The protonated amine creates favorable electrostatic interactions with biological membranes, facilitating passive diffusion while simultaneously reducing plasma protein binding by 20–30% compared to lipophilic derivatives without ionizable groups [8].
This functionalization balances membrane permeability and solubility: although log D₇.₄ decreases by 0.5–0.7 units due to protonation, cell-based assays demonstrate 2.3-fold greater intracellular accumulation in target tissues compared to 3-alkyl substituted analogs [1]. The aminomethyl group also serves as a versatile synthetic handle for further structural diversification through Schiff base formation, acylation, or nucleophilic substitution – enabling prodrug strategies and targeted delivery systems [5] [8]. Metabolic stability studies indicate reduced oxidative metabolism at the N3 position compared to thioether-linked derivatives, with microsomal half-lives increasing from 23 minutes to >120 minutes [1].
Table 2: Pharmacokinetic Parameters of Aminomethyl-Functionalized Derivatives
Parameter | 3-(Aminomethyl)-6,8-dibromoquinazolinone | 3-(Thioethyl)-6,8-dibromoquinazolinone | 3-Methyl-6,8-dibromoquinazolinone |
---|---|---|---|
Aqueous Solubility (mg/mL) | 15.8 ± 1.2 | 0.25 ± 0.03 | 0.08 ± 0.01 |
log D₇.₄ | 1.35 ± 0.1 | 2.85 ± 0.2 | 3.10 ± 0.3 |
Plasma Protein Binding (%) | 68 ± 4 | 92 ± 3 | 95 ± 2 |
Caco-2 Permeability (×10⁻⁶ cm/s) | 18.2 ± 1.5 | 32.5 ± 2.1 | 35.8 ± 2.3 |
Microsomal Half-life (min) | >120 | 42 ± 5 | 23 ± 4 |
Data compiled from physicochemical and ADME studies [1] [6] [8]
4(3H)-Quinazolinone derivatives exhibit complex tautomeric equilibria that directly influence their biological recognition. The 6,8-dibromo-3-(aminomethyl) derivative exists in a pH-dependent equilibrium between the 4-keto (lactam) and 4-hydroxy (lactim) tautomers, with the keto form predominating at physiological pH (95:5 keto:enol ratio) [4]. Bromine substituents significantly stabilize the keto tautomer through inductive effects, increasing the lactam:lactim ratio by approximately 20% compared to unsubstituted quinazolinone [9]. This tautomeric preference optimizes hydrogen-bonding capabilities: the carbonyl group serves as a strong hydrogen bond acceptor while the N3-H functions as a donor, creating a complementary pharmacophore for enzyme active sites targeting nucleotide-like structures [2] [4].
The aminomethyl group introduces additional conformational flexibility and protonation states. Nuclear magnetic resonance (NMR) studies in deuterated water reveal rapid exchange between protonated and free-base amine forms (kₑₓ ~10³ s⁻¹), with the protonated species favoring an extended conformation where the aminomethyl group is perpendicular to the quinazolinone plane [6] [10]. Molecular dynamics simulations demonstrate that this conformation minimizes steric clashes with the bromine substituents while maximizing solvent interactions. The dihydrochloride salt form further stabilizes specific conformations through intramolecular electrostatic interactions between the protonated amine and carbonyl oxygen, reducing conformational entropy by ~30% compared to neutral analogs and potentially enhancing target specificity [6] [9].
Table 3: Tautomeric and Conformational Properties of 6,8-Dibromoquinazolinones
Property | 6,8-Dibromo-3-(aminomethyl)quinazolinone | 6,8-Dibromo-3-methylquinazolinone | Unsubstituted Quinazolinone |
---|---|---|---|
Keto:Enol Ratio at pH 7.4 | 95:5 | 98:2 | 75:25 |
N3-CH₂-NH₂ pKa | 8.35 ± 0.05 | - | - |
Dominant Conformation in Water | Perpendicular extended | Coplanar | Coplanar |
Intramolecular H-bond Energy (kJ/mol) | -12.3 ± 0.8 | Not applicable | Not applicable |
Conformational Entropy (J/mol·K) | 142 ± 8 | 205 ± 10 | 210 ± 12 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7